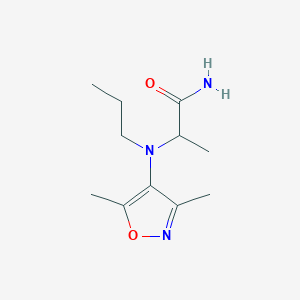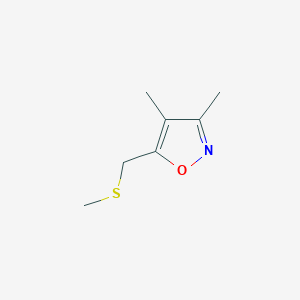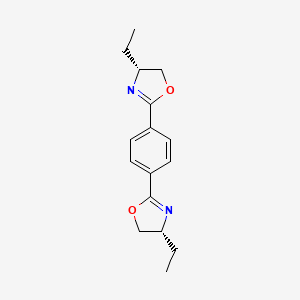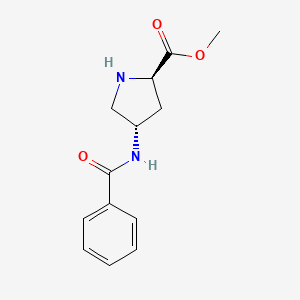![molecular formula C7H12N2O4Pt B12869510 Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans) CAS No. 77171-91-6](/img/structure/B12869510.png)
Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) is a platinum-based coordination complex. This compound is notable for its potential applications in various fields, including medicinal chemistry and catalysis. Its unique structure, involving a platinum center coordinated with 1,2-cyclopentanediamine and ethanedioato ligands, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) typically involves the reaction of platinum(II) precursors with 1,2-cyclopentanediamine and ethanedioic acid (oxalic acid). A common synthetic route includes:
Preparation of Platinum(II) Precursor: Platinum(II) chloride (PtCl₂) is dissolved in water to form a solution.
Ligand Addition: 1,2-cyclopentanediamine is added to the platinum(II) solution under stirring, forming a platinum-diamine complex.
Oxalate Coordination: Ethanedioic acid is then introduced to the reaction mixture, leading to the formation of the final complex through ligand exchange and coordination.
The reaction is typically carried out under mild conditions, with careful control of pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, filtration, and drying are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) can undergo various chemical reactions, including:
Substitution Reactions: The ligands coordinated to the platinum center can be replaced by other ligands under appropriate conditions.
Oxidation and Reduction: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, phosphines, and amines. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coordination Reactions: Various ligands such as bipyridine or ethylenediamine can be employed under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new platinum complexes with different ligands, while redox reactions can result in platinum species with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes. Its unique coordination environment allows for selective and efficient catalysis.
Biology and Medicine
In the field of medicine, platinum-based compounds are well-known for their anticancer properties. Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) is studied for its potential as a chemotherapeutic agent, particularly in targeting cancer cells through DNA binding and inhibition of replication.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) exerts its effects involves coordination to biological molecules such as DNA. The platinum center binds to nucleophilic sites on DNA, forming cross-links that disrupt the DNA structure and inhibit replication. This leads to cell cycle arrest and apoptosis in cancer cells. The specific molecular targets and pathways involved include DNA repair enzymes and apoptotic signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action but different ligands.
Carboplatin: A platinum compound with a cyclobutane dicarboxylate ligand, used in cancer treatment.
Oxaliplatin: Contains an oxalate ligand and is used in chemotherapy for colorectal cancer.
Uniqueness
Platinum, (1,2-cyclopentanediamine-N,N’)[ethanedioato(2-)-O,O’]-(1S-trans) is unique due to its specific ligand environment, which may confer different reactivity and selectivity compared to other platinum-based compounds. Its potential for reduced side effects and enhanced efficacy in certain applications makes it a compound of significant interest in research and development.
Eigenschaften
CAS-Nummer |
77171-91-6 |
|---|---|
Molekularformel |
C7H12N2O4Pt |
Molekulargewicht |
383.27 g/mol |
IUPAC-Name |
(2-azanidylcyclopentyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C5H10N2.C2H2O4.Pt/c6-4-2-1-3-5(4)7;3-1(4)2(5)6;/h4-7H,1-3H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI-Schlüssel |
LZJWIMXWNAOSKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
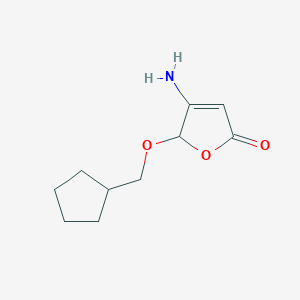
![Pyrrolidine, 1-[(2R)-2-methyl-1-oxobutyl]-(9CI)](/img/structure/B12869468.png)
![(14aR)-(2,13-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12869474.png)
![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)


